Octazamide

Vue d'ensemble

Description

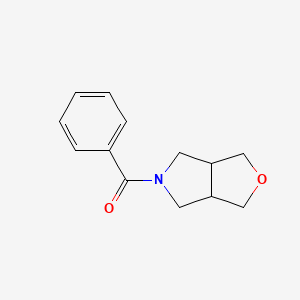

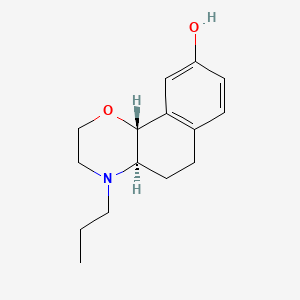

Octazamide, also known as ICI-US 457, is an analgesic agent . It has a molecular weight of 217.26 and its molecular formula is C13H15NO2 . It appears as a liquid that is colorless to light yellow .

Molecular Structure Analysis

The molecular structure of Octazamide consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The ChemSpider ID for Octazamide is 38194 .

Physical And Chemical Properties Analysis

Octazamide is a liquid that is colorless to light yellow . Its molecular weight is 217.26 and its molecular formula is C13H15NO2 . More detailed physical and chemical properties would require specific experimental measurements .

Applications De Recherche Scientifique

Neuropharmacological Research

Research has explored the neuropharmacological aspects of fatty acid amides like oleamide. For instance, oleamide, a fatty acid amide related to Octazamide, accumulates in the cerebrospinal fluid of rats after sleep deprivation and induces sleep. This compound's inhibition of fatty acid amide hydrolase results in reduced sleep latency and increased total sleep time, suggesting potential applications in sleep-related disorders. The mechanism of action involves modulation of 5-HT2a, 5HT2c, and GABAa receptors, and cannabinergic pathways (Mendelson & Basile, 2001).

Anxiolytic Effects in Behavioral Studies

Oleamide has also been studied for its anxiolytic-like effects. In a study on mice, oleamide significantly reversed anxiety-like behavior in socially isolated mice and reduced anxiety levels in group-housed mice. These findings suggest the involvement of fatty acid amides in regulating anxiety-related behavior (Wei et al., 2007).

Cancer Research

In cancer research, synthetic compounds such as triazol-4-ylphenyl-bearing histone deacetylase inhibitors have shown promise. One such compound, octanedioic acid hydroxyamide[3-(1-phenyl-1H-[1,2,3]triazol-4-yl)phenyl]amide, suppresses pancreatic cancer cell growth, indicating potential therapeutic applications in cancer treatment (He et al., 2010).

Antiviral Research

1,2,3-Triazole-containing derivatives of rupestonic acid, synthesized through click chemistry, have shown significant in vitro activities against various strains of influenza A virus, suggesting potential antiviral applications (He et al., 2014).

Biomedical Imaging

Optical coherence tomography (OCT), though not directly related to Octazamide, has been increasingly used in biomedical research for high-resolution imaging of biological specimens. This technology aids in both structural investigations and functional examinations in bioanalytical science (Walther et al., 2011).

Neurological Studies

A study investigating the neurotoxicity and mode of action of N, N-Diethyl-Meta-Toluamide (DEET) revealed that DEET targets octopaminergic synapses to induce neuroexcitation and toxicity in insects, which could have implications for understanding the neuronal targets related to acute toxicity in mammals (Swale et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(10-4-2-1-3-5-10)14-6-11-8-16-9-12(11)7-14/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYULWHBPBAOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2CN1C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866558 | |

| Record name | Phenyl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octazamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate](/img/structure/B1663129.png)

![1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B1663134.png)

![Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate](/img/structure/B1663136.png)

![N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide](/img/structure/B1663140.png)

![N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine](/img/structure/B1663142.png)